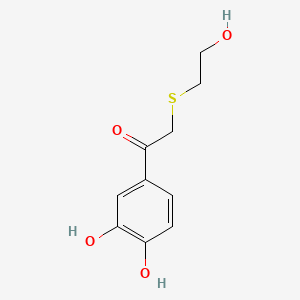

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound characterized by the presence of both phenolic and thioether functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 2-mercaptoethanol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

Procedure: The 3,4-dihydroxybenzaldehyde is reacted with 2-mercaptoethanol in a suitable solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated thioethers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are essential in mitigating oxidative stress associated with various diseases. Studies have shown that similar compounds can inhibit free radical-induced lipid oxidation, demonstrating inhibition rates of approximately 19% to 30% against lipid peroxides .

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of critical enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes are relevant in treating neurodegenerative diseases and managing conditions like glaucoma .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects, making them candidates for developing therapeutic agents for inflammatory diseases .

Biochemical Research

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for enhanced efficacy .

- Synthesis of Derivatives : The synthesis of new derivatives based on this compound has been explored to enhance its biological activity. For instance, modifications to the thioether group have resulted in compounds with improved enzyme inhibition properties .

Material Science Applications

- Dyes and Sensors : The unique chemical structure allows for potential applications in materials science, particularly in developing dyes and sensors due to their chromophoric properties .

- Conductivity-Based Sensors : Research has indicated that thiophenes and their derivatives can be utilized in creating sensors that respond to environmental stimuli, showcasing their versatility beyond biological applications .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiophenes, including derivatives of this compound. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors highlighted the effectiveness of this compound as an acetylcholinesterase inhibitor. In vitro assays demonstrated that it could reduce enzyme activity significantly, indicating its potential for treating Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with molecular targets and pathways:

Antioxidant Activity: The phenolic groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the hydroxyethyl group.

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-one: Contains an amino group instead of a thioether group.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both phenolic and thioether functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Actividad Biológica

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known as a derivative of thioether and phenolic compounds, has garnered attention in recent years due to its potential biological activities, particularly in the realm of anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H14O4S. It features both phenolic and thioether functional groups, which are essential for its biological interactions. The presence of hydroxyl groups contributes to its potential antioxidant properties, while the thioether moiety may enhance its reactivity with biological targets.

Anticancer Activity

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. For instance:

- Cell Line Studies : In vitro experiments demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for halting cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : By inducing cell cycle arrest, the compound prevents cancer cells from proliferating. Studies indicate that it affects cyclin D1 expression and activates p38 kinase pathways .

Data Table: Biological Activity Summary

| Activity Type | Cell Lines Tested | Effect Observed | Mechanism |

|---|---|---|---|

| Antiproliferative | A549 (Lung Cancer) | Significant inhibition | Apoptosis induction |

| HT-29 (Colon Cancer) | Concentration-dependent effect | Cell cycle arrest (G0/G1 phase) | |

| MCF-7 (Breast Cancer) | Moderate inhibition | p38 kinase activation |

Case Study 1: Antiproliferative Effects on A549 Cells

A study examined the effects of varying concentrations of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Mechanistic studies revealed that the compound inhibited DNA synthesis and induced apoptosis through caspase activation .

Case Study 2: Impact on Cyclin D1 Regulation

In another investigation focusing on HT-29 colon cancer cells, treatment with the compound resulted in a marked reduction in cyclin D1 levels. This downregulation was linked to enhanced activation of p38 MAPK signaling pathways, suggesting a novel mechanism by which this compound exerts its antiproliferative effects .

Propiedades

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOASODRLMPDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CSCCO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.